molecular formula C13H13N5O3 B11700833 1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11700833
M. Wt: 287.27 g/mol
InChI Key: WJTMMGRIXXQYDC-OQLLNIDSSA-N
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Description

1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 1-methyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent with a catalytic amount of concentrated hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the hydrazine derivative.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and nitro group. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-5-carbohydrazide: Lacks the nitro group and the ethylidene linkage.

    4-nitrobenzaldehyde: Contains the nitro group but lacks the pyrazole and hydrazone components.

    Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.

Uniqueness

1-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a hydrazone linkage, and a nitro group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O3/c1-9(10-3-5-11(6-4-10)18(20)21)15-16-13(19)12-7-8-14-17(12)2/h3-8H,1-2H3,(H,16,19)/b15-9+

InChI Key

WJTMMGRIXXQYDC-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NN1C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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